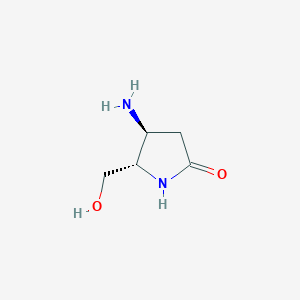
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as 4S,5S-dihydroxyproline or DHP, is an amino acid derivative that has a unique structure and properties. In
作用機序
The mechanism of action of (4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one is not fully understood. However, it is believed that DHP exerts its biological effects through the modulation of collagen synthesis and degradation. DHP has been shown to stimulate the production of collagen and inhibit the activity of collagen-degrading enzymes, such as matrix metalloproteinases (MMPs). This mechanism of action may underlie the potential therapeutic effects of DHP in collagen-related diseases.
生化学的および生理学的効果
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DHP can stimulate the proliferation and differentiation of chondrocytes, which are the cells responsible for the maintenance and repair of cartilage tissue. DHP has also been shown to enhance the synthesis of extracellular matrix components, such as collagen, glycosaminoglycans, and proteoglycans. In addition, DHP has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic effects in collagen-related diseases.
実験室実験の利点と制限
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized and purified. DHP is also relatively inexpensive compared to other amino acid derivatives. However, one limitation of DHP is its low bioavailability, which may limit its potential therapeutic applications. In addition, DHP may have limited solubility in certain solvents, which may affect its use in certain experiments.
将来の方向性
There are several future directions for the research on (4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one. One direction is the further investigation of its potential therapeutic applications in collagen-related diseases, such as osteoarthritis and skin aging. Another direction is the development of new synthesis methods for DHP that can improve its bioavailability and solubility. Additionally, the use of DHP in the development of biomaterials for tissue engineering and regenerative medicine is an area of growing interest. Overall, the unique structure and properties of (4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one make it a promising compound for further research and development.
合成法
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one can be synthesized through various methods. One of the most common methods is the stereoselective synthesis of DHP from L-proline. This method involves the use of a chiral auxiliary to control the stereochemistry of the product. Another method is the enzymatic synthesis of DHP using proline hydroxylase, which is a natural enzyme that catalyzes the hydroxylation of proline to form DHP.
科学的研究の応用
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, DHP has been investigated as a potential drug candidate for the treatment of collagen-related diseases, such as osteoarthritis and skin aging. DHP has also been studied for its potential use as a chiral building block in the synthesis of biologically active compounds. In addition, DHP has been investigated for its potential applications in the development of biomaterials, such as hydrogels and scaffolds, for tissue engineering and regenerative medicine.
特性
CAS番号 |
195525-48-5 |
|---|---|
製品名 |
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one |
分子式 |
C5H10N2O2 |
分子量 |
130.15 g/mol |
IUPAC名 |
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C5H10N2O2/c6-3-1-5(9)7-4(3)2-8/h3-4,8H,1-2,6H2,(H,7,9)/t3-,4+/m0/s1 |
InChIキー |
YXKADSVMOZBVTO-IUYQGCFVSA-N |
異性体SMILES |
C1[C@@H]([C@H](NC1=O)CO)N |
SMILES |
C1C(C(NC1=O)CO)N |
正規SMILES |
C1C(C(NC1=O)CO)N |
同義語 |
2-Pyrrolidinone,4-amino-5-(hydroxymethyl)-,(4S,5S)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)



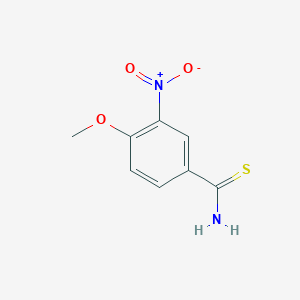
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B64782.png)
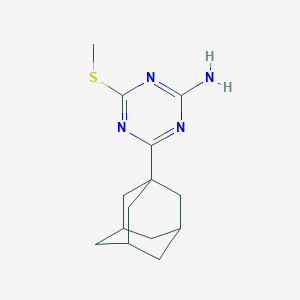
![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)
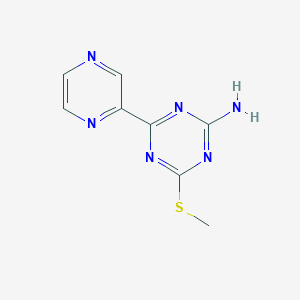
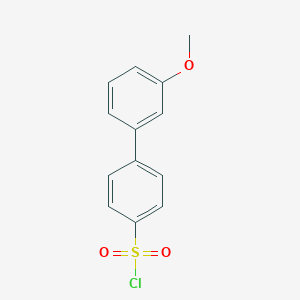
![4-Chloro-6-fluoropyrido[3,4-D]pyrimidine](/img/structure/B64790.png)
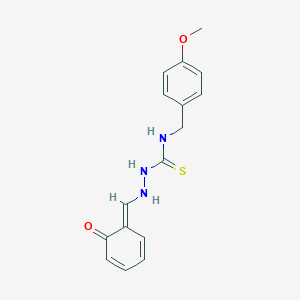
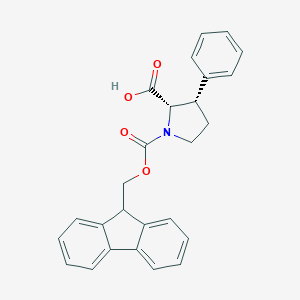
![3-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B64797.png)